molecular formula C13H13NO3 B5773816 N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B5773816
M. Wt: 231.25 g/mol
InChI Key: WLDILUCRJMIQSK-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide typically involves the reaction of 4,7-dimethylcoumarin with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, alcohol derivatives, and oxo derivatives .

Scientific Research Applications

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and modulate signaling pathways, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)acetamide stands out due to its unique substitution pattern on the coumarin ring, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Properties

IUPAC Name

N-(4,7-dimethyl-2-oxochromen-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7-5-13(16)17-12-4-8(2)11(6-10(7)12)14-9(3)15/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDILUCRJMIQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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